ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a complex heterocyclic compound featuring a benzodioxole moiety fused to a carboxamido group, a cyclopentathiazole ring, and a piperidine-4-carboxylate ester. The benzodioxole group may enhance lipophilicity and metabolic stability, while the cyclopentathiazole introduces conformational constraints that could influence binding affinity .
Properties
IUPAC Name |
ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-2-30-22(29)13-7-9-26(10-8-13)21(28)15-4-6-18-19(15)24-23(33-18)25-20(27)14-3-5-16-17(11-14)32-12-31-16/h3,5,11,13,15H,2,4,6-10,12H2,1H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDMVXMANOMJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biological Activity
Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic systems. Its molecular formula is with a molecular weight of 485.56 g/mol. The compound is typically synthesized through multi-step reactions that require careful optimization to ensure high yield and purity.
Target Enzymes:
The primary target of this compound is the α-amylase enzyme , which plays a crucial role in carbohydrate metabolism. By inhibiting α-amylase activity, the compound reduces the breakdown of complex carbohydrates, leading to lower glucose levels in the bloodstream. This mechanism is particularly beneficial for managing blood glucose levels in diabetic patients.
Biochemical Pathways:
The inhibition of α-amylase alters carbohydrate digestion pathways, thereby impacting glucose homeostasis. The compound's selectivity for α-amylase suggests potential applications in developing antidiabetic therapies.
Pharmacokinetics
Due to its molecular weight being below 500 g/mol, this compound is expected to exhibit good bioavailability. This property enhances its potential for therapeutic use.
Antidiabetic Properties
Preliminary studies indicate that this compound may serve as a selective agonist for the D3 dopamine receptor, which has implications in various neurological disorders and metabolic conditions. Its ability to inhibit α-amylase positions it as a candidate for antidiabetic drug development.
Cytotoxicity and Anticancer Activity
Research has shown that derivatives related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have demonstrated significant antiproliferative effects against leukemia and solid tumor-derived cell lines .
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
A study evaluated several benzo[d]isothiazole derivatives against human CD4(+) lymphocytes and various cancer cell lines. The results indicated that some derivatives exhibited marked cytotoxicity (CC50=4-9 µM) against leukemia cells while showing limited activity against solid tumors . -
Antimicrobial Activity:
Although initial evaluations did not reveal strong antimicrobial properties for similar compounds, ongoing research aims to explore their potential against drug-resistant pathogens .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Multi-heterocyclic system | α-Amylase inhibitor; potential D3 receptor agonist |
| 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | Benzodioxole core; amide group | Antidiabetic properties |
| N-(3,4-dimethoxyphenyl)benzodioxole-5-carboxamide | Benzodioxole core; amide functionality | Antidiabetic properties |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- The benzodioxole carboxamido group provides electron-rich aromaticity compared to the nitrobenzoyl () or nitrophenyl () substituents, which may alter electronic interactions in biological targets .
- The piperidine-4-carboxylate ester is shared with , suggesting common synthetic routes for esterification or coupling reactions .
Key Observations :
- The target compound’s synthesis likely parallels ’s amide coupling (e.g., EDCl/HOBt-mediated), but the cyclopentathiazole formation may require specialized cyclization conditions .
- Lower yields in analogs (e.g., 49% in ) highlight challenges in multi-step syntheses, particularly with sterically hindered intermediates .
- ’s crude product usage contrasts with the target compound’s probable need for purification, emphasizing differences in stability or reactivity .
Physicochemical and Spectral Properties
Table 3: Physical and Spectral Data
Key Observations :
- The imidazopyridine analog () exhibits a high melting point (243–245°C), suggesting strong crystalline packing, possibly due to nitro and cyano groups . The target compound’s benzodioxole may reduce crystallinity, enhancing solubility.
- LRMS data in (m/z 308.1) provides a benchmark for piperidine-ester derivatives, while the target compound’s higher molecular weight would require HRMS for validation .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Coupling reactions between the benzo[d][1,3]dioxole-5-carboxylic acid derivative and the cyclopenta[d]thiazole-4-carbonyl intermediate under reflux in anhydrous solvents like dichloromethane .
- Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole and piperidine moieties .
- Esterification of the piperidine carboxylate group under acidic conditions (e.g., H₂SO₄ in ethanol) . Optimization requires precise temperature control (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., DMF for polar intermediates). Reaction progress is monitored via TLC and HPLC for purity (>95%) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for the benzodioxole aromatic protons (δ 6.7–7.1 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and ester carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How do solubility and stability impact experimental design?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours, necessitating storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing side products?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like catalyst loading (e.g., 1.2 eq. of EDC), solvent polarity, and reaction time .
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., amidation), improving yields by 15–20% compared to batch methods .
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) to isolate intermediates .
Q. What strategies resolve contradictions in reported biological activities?
- Comparative Assays : Replicate enzyme inhibition studies (e.g., kinase assays) under standardized conditions (pH, ATP concentration) to validate discrepancies .
- Structural Analog Analysis : Compare activity trends with analogs lacking the benzodioxole or cyclopenta[d]thiazole groups to identify pharmacophore contributions .
- Metabolite Screening : Use LC-MS to rule out off-target effects from hydrolyzed esters (e.g., free piperidine carboxylate) .
Q. How can computational methods predict target interactions?
- Molecular Docking : Simulate binding to kinase domains (e.g., MAPK) using AutoDock Vina, focusing on hydrogen bonds between the amide group and catalytic lysine residues .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets with low RMSD values (<2 Å) .
- QSAR Models : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with IC₅₀ data to guide structural modifications .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | EDC/HOBt, DMF, 0°C → RT, 12 h | 65–70 | >95% | |
| Esterification | H₂SO₄, EtOH, reflux, 6 h | 80–85 | 98% | |
| Purification | Flash chromatography (CH₂Cl₂:MeOH 9:1) | – | 99% |
Q. Table 2: Biological Activity Data
| Assay Type | Target | IC₅₀ (µM) | Key Structural Contributors | Reference |
|---|---|---|---|---|
| Kinase Inhibition | MAPK14 | 0.45 | Benzodioxole π-stacking | |
| Cytotoxicity | HeLa Cells | 12.3 | Cyclopenta[d]thiazole hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
